molecular formula C21H22FN7O B11102852 4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11102852
M. Wt: 407.4 g/mol
InChI Key: IHEQORDSFXSAAO-OEAKJJBVSA-N
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Description

2-Fluorobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzaldehyde moiety, a morpholino group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps, starting with the preparation of the individual components. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

2-Fluorobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluorobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzaldehyde: A simpler analog with similar reactivity but lacking the triazine and hydrazone functionalities.

    4-Morpholino-6-(4-toluidino)-1,3,5-triazine: Lacks the fluorobenzaldehyde moiety but shares the triazine core.

Uniqueness

2-Fluorobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a valuable compound for scientific exploration.

Properties

Molecular Formula

C21H22FN7O

Molecular Weight

407.4 g/mol

IUPAC Name

2-N-[(E)-(2-fluorophenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22FN7O/c1-15-6-8-17(9-7-15)24-19-25-20(27-21(26-19)29-10-12-30-13-11-29)28-23-14-16-4-2-3-5-18(16)22/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

IHEQORDSFXSAAO-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=CC=C4F

Origin of Product

United States

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